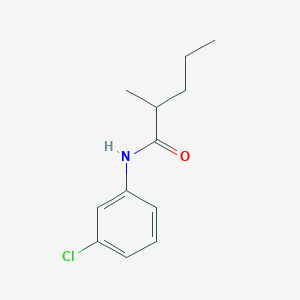
N-(3-chlorophenyl)-2-methylpentanamide
説明
N-(3-chlorophenyl)-2-methylpentanamide, commonly known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It was first synthesized in 1971 by Leo Sternbach and his team at Hoffmann-La Roche. Clonazolam has gained popularity among researchers due to its unique properties, such as high potency and long-lasting effects.
科学的研究の応用
Biochemical Decomposition in Environmental Applications
N-(3-chlorophenyl)-2-methylpentanamide and related compounds have been studied for their biochemical decomposition by specific organisms. Sharabi and Bordeleau (1969) isolated organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide (Karsil), a compound closely related to this compound. They found that these organisms could hydrolyze Karsil into primary products like 2-methyl-valeric acid and 3,4-dichloroaniline. This process involved an enzyme, Karsil acylamidase, which was induced and partially purified for testing. Such decomposition is significant for environmental applications, particularly in dealing with residues of herbicides in soil or water (Sharabi & Bordeleau, 1969).
Antifungal Properties
Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and analyzed its crystal structure. The research highlighted its promising antifungal properties against various pathogens, including Botrytis cinerea and Gibberella zeae. This suggests potential applications of this compound derivatives in agriculture as antifungal agents (Xue Si, 2009).
Pesticide Residue Formation
In the context of pesticide interaction, Bartha (1969) discovered that when N-(3,4-dichlorophenyl)-propionamide (propanil) and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide (solan) were used together, they transformed into an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene. This finding is crucial for understanding the environmental impact and safety of using certain herbicides in combination (Bartha, 1969).
Applications in Medicine and Pharmacology
While the focus of your query is on scientific research applications excluding drug use, dosage, and side effects, it's important to note that derivatives of this compound have been explored in various medicinal and pharmacological contexts. These include studies on anti-inflammatory effects, anticonvulsant activity, and potential roles in receptor antagonism.
Medical Applications of this compound and Derivatives
Antifungal Activity
This compound derivatives have demonstrated antifungal properties. Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, showing significant antifungal activity against pathogens such as Botrytis cinerea and Gibberella zeae. This suggests potential uses in combating fungal infections and diseases in various settings, including agriculture (Xue Si, 2009).
Potential in Treating Inflammatory Skin Diseases
Compounds related to this compound have been explored for treating inflammatory skin diseases. Venkatraman et al. (2004) investigated α-lipoic acid-based PPARγ agonists derived from these compounds, finding significant anti-inflammatory effects. This suggests a potential therapeutic use for similar compounds in treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Anticonvulsant Properties
Kamiński et al. (2013) reported on the anticonvulsant properties of N-Mannich bases derived from 3-(4-chlorophenyl)-pyrrolidine-2,5-diones. These compounds were effective, particularly in a model of human tonic-clonic seizures, indicating potential applications in epilepsy treatment (Kamiński et al., 2013).
Antimicrobial Activity
B'Bhatt and Sharma (2017) synthesized compounds containing a 2-thioxothiazolidin-4-one derivative, demonstrating antibacterial and antifungal activities. This research suggests that this compound derivatives could be effective in controlling microbial growth, offering potential applications in antimicrobial therapies (B'Bhatt & Sharma, 2017).
Antitumor Properties
Aboelmagd et al. (2021) investigated metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, finding significant anti-tumor activities. These findings open potential avenues for cancer treatment using related compounds (Aboelmagd et al., 2021).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWKQSPGIOENGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(2,3-dimethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3954234.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide](/img/structure/B3954238.png)
![N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide](/img/structure/B3954248.png)
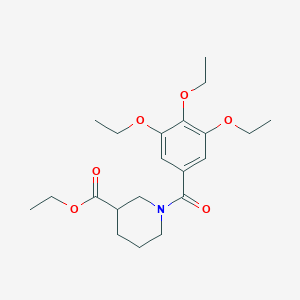
![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)
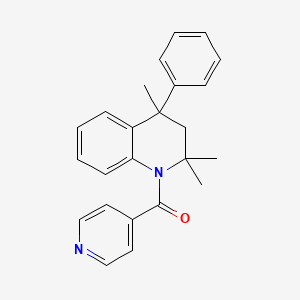
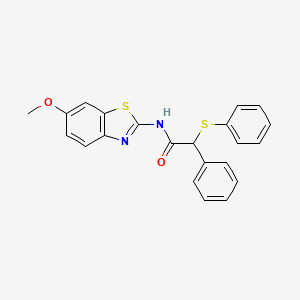
![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)
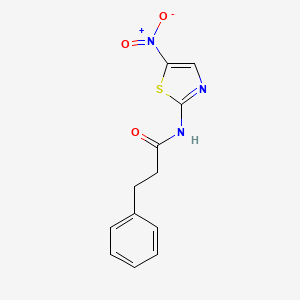
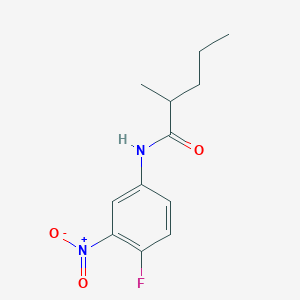

![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3954323.png)
![4-isopropyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954328.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B3954333.png)